molecular formula C25H24N2O5 B14937932 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B14937932
M. Wt: 432.5 g/mol
InChI Key: OFTOGHFILWTWMP-UHFFFAOYSA-N
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Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a hybrid heterocyclic compound combining a carbazole scaffold with a coumarin-derived acetamide moiety. The 4-methyl-2-oxo-2H-chromen-7-yloxy group introduces a coumarin-based pharmacophore, which is associated with antioxidant and enzyme-inhibitory effects . This compound’s structural complexity suggests applications in targeted drug design, particularly in modulating protein interactions or enzymatic pathways.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C25H24N2O5/c1-14-10-24(29)32-22-12-16(6-8-17(14)22)31-13-23(28)26-21-5-3-4-18-19-11-15(30-2)7-9-20(19)27-25(18)21/h6-12,21,27H,3-5,13H2,1-2H3,(H,26,28)

InChI Key

OFTOGHFILWTWMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Methoxylation: Introduction of the methoxy group at the 6-position of the carbazole ring.

    Coupling with Chromen-7-yl Acetate: This step involves the coupling of the carbazole derivative with 4-methyl-2-oxo-2H-chromen-7-yl acetate under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The methoxy group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate their activity.

    Signaling Pathways: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogues include:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) IR C=O Stretch (cm⁻¹) Notable Features
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide Cyclopenta[c]chromen-4-oxo substituent ~481.5 1678 Enhanced rigidity due to fused cyclopentane ring; potential for increased lipophilicity.
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Acetohydrazide linker; nitrobenzylidene group ~425.4 1678 Hydrazide moiety may improve metal-chelating properties; nitro group enhances electrophilicity.
2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2S)-1-hydroxy-2-propanyl]acetamide Chloro substituent on chromen; hydroxypropylamide side chain ~382.8 1671 Chlorine increases electron-withdrawing effects; hydroxypropyl enhances solubility.
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole ring; naphthyloxy group ~393.4 1671 Triazole improves metabolic stability; naphthyl group enhances π-π stacking interactions.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl stretches (C=O) are expected near 1678 cm⁻¹, aligning with coumarin-based analogues (e.g., 2k and 6a ) .
  • NMR Trends : The carbazole protons in the target compound would resonate downfield (δ 6.5–8.0 ppm), similar to aromatic protons in 6b (δ 7.2–8.4 ppm) .
  • Solubility : The methoxy and methyl groups on the carbazole and coumarin moieties likely reduce aqueous solubility compared to hydroxypropyl-substituted analogues (e.g., ).

Research Findings and Gaps

  • Evidence Limitations: No direct biological data (e.g., IC₅₀ values) are available for the target compound in the provided evidence. Comparisons rely on structural extrapolation.
  • Critical Insights :
    • The cyclopenta[c]chromen analogue may offer superior binding affinity in hydrophobic pockets due to its fused ring system.
    • Triazole-containing compounds (e.g., 6a–c ) demonstrate modular synthesis but lack the carbazole’s inherent bioactivity profile .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound with potential biological activities. Its structure combines a carbazole moiety with a chromenyl group, suggesting diverse pharmacological properties. This article examines its biological activity, including antimicrobial, antitumor, and neuroprotective effects, supported by relevant data and case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C23H22N4O3
  • Molecular Weight : 402.4 g/mol

Structural Features

The compound features:

  • A carbazole core , known for its antitumor properties.
  • A chromenyl group , which is often associated with antioxidant and anti-inflammatory activities.

This unique combination may enhance its biological interactions compared to simpler derivatives.

FeatureDescription
Carbazole CoreAntitumor properties
Chromenyl GroupAntioxidant and anti-inflammatory activities

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Gram-positive bacteria : The compound showed effective inhibition against Staphylococcus aureus and Enterococcus species.
    • Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 125 μM for various strains .
  • Mechanism of Action : The bactericidal activity is attributed to the inhibition of protein synthesis and disruption of nucleic acid production .

Antitumor Activity

The compound's structural components suggest potential antitumor effects:

  • Cell Line Studies : In vitro studies on various cancer cell lines have indicated cytotoxic effects with IC50 values in the low micromolar range (e.g., 1.61 ± 1.92 µg/mL) for certain derivatives .
  • Structure–Activity Relationship (SAR) : The presence of specific functional groups enhances cytotoxicity against tumor cells, indicating that modifications in the molecular structure can lead to improved efficacy .

Neuroprotective Effects

Research indicates that carbazole derivatives may possess neuroprotective properties:

  • Neuroprotection Studies : Compounds similar to N-(6-methoxycarbazole) have shown promise in protecting neuronal cells from oxidative stress and apoptosis in models of neurodegeneration .
  • Mechanisms : These effects are likely mediated through the modulation of neuroinflammatory pathways and antioxidant activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of a series of carbazole derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant activity with an MBIC (Minimum Biofilm Inhibitory Concentration) of 62.216–124.432 μg/mL .

Case Study 2: Antitumor Activity Assessment

In a comparative study of various carbazole derivatives against lung adenocarcinoma cells, N-(6-methoxycarbazole) exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development .

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